N-(2-Hydroxyethyl)maleamic acid

説明

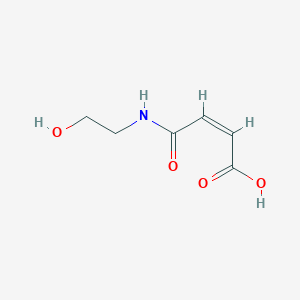

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(Z)-4-(2-hydroxyethylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-4-3-7-5(9)1-2-6(10)11/h1-2,8H,3-4H2,(H,7,9)(H,10,11)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZDWRATWVGEFU-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30418114 | |

| Record name | N-(2-HYDROXYETHYL)MALEAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15519-86-5 | |

| Record name | NSC55952 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-HYDROXYETHYL)MALEAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Classical Synthesis Routes for N-(2-Hydroxyethyl)maleamic Acid

The reaction between maleic anhydride (B1165640) and an amine is the most common pathway for the formation of maleamic acids. wikipedia.org

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between maleic anhydride and ethanolamine (B43304). cyberleninka.ru The nitrogen atom of the amino group in ethanolamine attacks one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid. This reaction is generally exothermic. cyberleninka.ru

Two primary methods for this synthesis have been described:

Method 1: Equimolar amounts of maleic anhydride and purified ethanolamine are reacted. The ethanolamine is added dropwise to the cooled maleic anhydride over a period of 30-40 minutes in an ice bath. Subsequently, the reaction mixture is heated in a water bath at 55-60°C for one hour with stirring to ensure the completion of the reaction. cyberleninka.ru

Method 2: In a variation of the first method, after the initial reaction on a water-ice bath where ethanolamine is slowly added to maleic anhydride, the resulting mixture is heated in a water bath for 30 hours. cyberleninka.ru

The following table summarizes the key parameters of these classical synthesis methods.

| Method | Reactants | Initial Temperature | Reaction Temperature & Duration | Outcome | Reference |

| 1 | Maleic anhydride, Ethanolamine | Ice bath | 55-60°C for 1 hour | This compound | cyberleninka.ru |

| 2 | Maleic anhydride, Ethanolamine | Water-ice bath | Water bath for 30 hours | This compound | cyberleninka.ru |

This table presents a summary of classical synthetic routes for this compound.

The choice of solvent plays a crucial role in the synthesis of this compound, significantly impacting the reaction's ease, yield, and the purity of the final product. Research indicates that the reaction proceeds readily and with high yield when conducted in acetone (B3395972). cyberleninka.ru This is attributed to the good solubility of the reactants in acetone at room temperature, which facilitates the reaction. cyberleninka.ru

Conversely, the use of more polar solvents has been observed to result in lower reaction yields. This is likely due to the increased solubility of the this compound product in these solvents, which can complicate its isolation and purification. cyberleninka.ru For instance, while the reaction can be carried out in ethanol, the product's solubility in this solvent necessitates careful purification to achieve high purity. google.com The use of acetic acid as a solvent has also been reported to produce high yields of N-cyclic maleamic acids from the reaction of maleic anhydride with amines. google.com Another approach involves conducting the reaction in ether, which can lead to a nearly quantitative yield of the corresponding N-substituted maleamic acid.

The influence of the solvent is also evident in related polymerization reactions. For example, in the copolymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA), a structurally related monomer, the choice of solvent significantly affects the reactivity. Polar solvents like n-butanol and dimethylformamide (DMF) can reduce the relative reactivity of HEMA due to competitive hydrogen bonding between the monomer, solvent, and the growing polymer chain. mdpi.com In contrast, less polar solvents like xylene can enhance the reactivity of HEMA. mdpi.com These findings suggest that intermolecular interactions, particularly hydrogen bonding, which are heavily influenced by the solvent environment, play a critical role in the reaction kinetics. mdpi.comunifi.it

Temperature is a critical parameter in the synthesis of this compound, influencing both the reaction rate and the potential for side reactions. The initial stage of the reaction, the addition of ethanolamine to maleic anhydride, is typically performed under cooled conditions, such as in an ice bath, to manage the exothermic nature of the reaction and prevent uncontrolled temperature increases. cyberleninka.ru

Following the initial addition, a period of heating is generally required to drive the reaction to completion. One reported method involves heating the reaction mixture in a water bath at a controlled temperature of 55-60°C for one hour. cyberleninka.ru Another protocol suggests a more extended heating period of 30 hours in a water bath. cyberleninka.ru In a different synthetic approach for the related N-(2-hydroxyethyl)maleimide, the intermediate amic acid is formed at room temperature, followed by a reflux period at 85°C for over three hours to induce ring closure. google.com The optimal temperature profile is a balance between ensuring a complete reaction and avoiding the degradation of the product or the formation of byproducts, such as the corresponding maleimide (B117702) through dehydration, which can be favored at higher temperatures. The temperature can also influence the protonation state of related compounds, as seen in studies of N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA), where protonation constants vary with temperature. researchgate.net

The purification of this compound is essential to remove unreacted starting materials and any byproducts. A common and effective method for purifying the solid product is recrystallization. cyberleninka.ru Specifically, recrystallization from 70% ethyl alcohol has been successfully employed to purify this compound. cyberleninka.ru In another instance, after a 30-hour reaction, 15 ml of ethyl alcohol was added to the mixture to induce crystallization. cyberleninka.ru

The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. The crude product is dissolved in a minimum amount of hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The purified crystals are then collected by filtration. The purity of the recrystallized this compound can be assessed using techniques such as thin-layer chromatography (TLC), with a reported Rf value of 0.38 in a benzene:methanol (3:1) system, and by measuring its melting point, which is reported to be in the range of 116-117°C. cyberleninka.ru

While the direct reaction of maleic anhydride and ethanolamine is the most straightforward approach, alternative condensation reactions can be envisaged. For instance, the synthesis of N-(2-hydroxyethyl) amides, the broader class of compounds to which the target molecule belongs, can be achieved through the aminolysis of carboxylic acid esters with ethanolamine or by the dehydration of the carboxylic acid salt of ethanolamine. itu.edu.tr These N-(2-hydroxyethyl) amides can then be used as precursors for other cyclic compounds like 2-oxazolines. itu.edu.tr Although not a direct synthesis of this compound, these methods highlight alternative strategies for forming the core N-(2-hydroxyethyl) amide structure.

Reaction of Maleic Anhydride with Ethanolamine

Advanced Synthetic Approaches

While the classical condensation of maleic anhydride and ethanolamine remains the predominant method for synthesizing this compound, the literature does not extensively detail "advanced" synthetic approaches specifically for this compound. The focus of advanced methodologies in related areas often shifts to the synthesis of more complex derivatives or polymers. For example, one patented process for producing N-(2-hydroxyethyl)maleimide, the cyclized derivative of the amic acid, involves a multi-step process. This includes the protection of maleic anhydride with furan (B31954) to form a Diels-Alder adduct, followed by reaction with ethanolamine to yield the amic acid adduct, and finally, a deprotection step at elevated temperatures (130-170°C) in a solvent like xylene to obtain the maleimide. google.com This approach, while more complex, is designed to control the reaction and potentially improve the purity of the final maleimide product. google.com However, for the direct synthesis of the amic acid itself, the classical one-step condensation remains the most direct and commonly cited route.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. While the direct microwave-assisted synthesis of this compound itself is not extensively detailed, the application of microwaves in the synthesis of its derivatives is well-documented. The initial formation of this compound from maleic anhydride and ethanolamine is a rapid exothermic reaction that typically proceeds efficiently without the need for catalytic or energetic promotion. tandfonline.com

The influence of microwave irradiation is more prominently studied in the conversion of this compound to its derivatives, such as N-(2-acetoxy-ethyl-)maleimide. In one study, the synthesis of N-(2-acetoxy-ethyl-)maleimide from N-(2-hydroxyethyl-)maleamic acid was performed using both conventional heating and microwave irradiation. tandfonline.com The research indicated that while microwave irradiation provides a convenient and rapid method of heating, it did not appear to have a significant influence on the kinetics of the imidization process itself. tandfonline.com

The formation of this compound via the ring-opening of maleic anhydride with ethanolamine is a nucleophilic addition reaction that readily proceeds without a catalyst. tandfonline.comresearchgate.net The focus of catalysis in related microwave-assisted syntheses is typically on the subsequent derivatization reactions. For instance, in the conversion of N-(2-hydroxyethyl-)maleamic acid to N-(2-acetoxy-ethyl-)maleimide, sodium acetate (B1210297) is employed as a catalyst in conjunction with acetic anhydride. tandfonline.com This catalytic system facilitates the cyclization (imidization) process.

It is important to note that in the broader context of microwave-assisted organic synthesis, various catalysts, including heterogeneous catalysts like Ni/Al2O3-SiO2 and palladium on alumina, have been successfully used for other types of reactions, demonstrating the versatility of combining microwave heating with catalysis to enhance reaction efficiency. nih.gov

Derivatization Reactions for this compound

This compound serves as a key intermediate for the synthesis of various functionalized molecules, particularly maleimide derivatives which are valuable in polymer and materials science.

A significant derivatization of this compound is its conversion to N-(2-Acetoxyethyl)maleimide. This transformation is typically accomplished by treating the amic acid with acetic anhydride. tandfonline.com The reaction involves two concurrent processes: the cyclization of the maleamic acid to form the maleimide ring and the acetylation of the terminal hydroxyl group by acetic anhydride. tandfonline.com This one-pot reaction yields the N-(2-acetoxy-ethyl-)maleimide, which can be isolated and purified. The process can be carried out using either conventional heating in an oil bath or through microwave irradiation. tandfonline.com

| Method | Reagents | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Conventional Heating (Oil Bath) | N-(2-hydroxyethyl-)maleamic acid, Acetic Anhydride | Sodium Acetate | 150 °C | 120 min | 61% |

| Microwave Irradiation | N-(2-hydroxyethyl-)maleamic acid, Acetic Anhydride | Not specified for MW | Not specified | Not specified | 65% (after 2h total reaction time) |

Alternative synthetic pathways to N-(2-acetoxyethyl)maleimide involve the use of precursors like β-hydroxyethylmaleimide and β-chloroethylmaleimide. cyberleninka.ru These routes demonstrate the versatility of maleimide chemistry. New methods have been developed for synthesizing N-(2-acetoxyethyl) maleimide by starting with β-hydroxyethylmaleimide or through the reaction of β-chloroethylmaleimide with acetic acid or its sodium salt. cyberleninka.ru The choice of solvent and temperature has been found to significantly affect the course and outcome of these reactions. cyberleninka.ru These alternative precursors provide different strategic approaches to obtaining the target acetoxy derivative.

Mechanistic Investigations of Formation Reactions

The formation of this compound occurs through the reaction of maleic anhydride with ethanolamine. The underlying mechanism is a well-understood process in organic chemistry. zbaqchem.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine group of ethanolamine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the maleic anhydride ring. researchgate.net This initial attack leads to the formation of a tetrahedral intermediate. Subsequently, the anhydride ring opens, and a proton transfer occurs, resulting in the formation of the stable amic acid product, which contains both a carboxylic acid and an amide functional group. This ring-opening reaction is generally very rapid and efficient, especially when compared to the reaction of the anhydride with an alcohol under similar conditions. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

The reaction between an amine and a cyclic anhydride, such as maleic anhydride, is generally a rapid process. The kinetics of the reaction between maleic anhydride and various amines have been studied, indicating that the reaction proceeds via the formation of a diacid intermediate. zbaqchem.com The rate of this reaction is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the anhydride, and the reaction conditions.

Role of Solvents in Reaction Mechanism and Yield

The choice of solvent plays a crucial role in the synthesis of this compound, significantly impacting the reaction rate and the yield of the final product. The reaction can be performed with or without a solvent.

In solvent-free conditions, the reaction proceeds by direct mixing of the reactants. cyberleninka.ru However, the use of a solvent can facilitate better temperature control and mixing. The polarity of the solvent can influence the reaction mechanism. Polar solvents can stabilize the charged intermediates that may form during the nucleophilic attack, potentially accelerating the reaction.

Studies have shown that the reaction proceeds with high yield in solvents like acetone. cyberleninka.ru The good solubility of the reactants in acetone and the ease of carrying out the reaction at room temperature contribute to its effectiveness. cyberleninka.ru Conversely, in more polar solvents, while the reaction still proceeds, the yield may be lower, possibly due to the increased solubility of the product, which can complicate its isolation. cyberleninka.ru For instance, the synthesis of the related N-(2-hydroxyethyl)maleimide, which proceeds through the amic acid intermediate, has been carried out in ethanol. google.com The use of acetic acid as a solvent has also been reported for the synthesis of other N-cyclic maleamic acids, resulting in high yields. google.com

The following table summarizes the effect of different solvents on the yield of this compound synthesis.

| Solvent | Reaction Conditions | Yield |

| Acetone | Room Temperature | High |

| Polar Solvents | Varied | Lower |

| Ethanol | Reflux | (Intermediate) |

| Acetic Acid | Not specified for this compound | High (for other N-cyclic maleamic acids) |

Control of Side Reactions and Impurity Formation

The primary potential side reaction in the synthesis of this compound is the subsequent intramolecular cyclization to form N-(2-Hydroxyethyl)maleimide, especially if the reaction is carried out at elevated temperatures for extended periods. This dehydration reaction converts the amic acid into an imide.

Another potential impurity is unreacted maleic anhydride or ethanolamine. The presence of water can lead to the hydrolysis of maleic anhydride to maleic acid, which could also be present as an impurity.

To control these side reactions and the formation of impurities, several strategies can be employed:

Temperature Control: Maintaining a low to moderate temperature during the reaction minimizes the risk of dehydration to the imide. The initial exothermic reaction is often controlled by cooling. cyberleninka.ru

Stoichiometry: Using equimolar amounts of reactants ensures that there is no significant excess of either starting material remaining in the final product. cyberleninka.ru

Purification: The most common method for purifying this compound is recrystallization. cyberleninka.ru Ethyl alcohol (70%) has been successfully used for this purpose. cyberleninka.ru This process effectively removes unreacted starting materials and other soluble impurities. The purity of the final product can be assessed using techniques like thin-layer chromatography. cyberleninka.ru

Polymerization and Polymer Modification

Copolymerization Strategies

Due to the difficulty in homopolymerization, N-(2-Hydroxyethyl)maleamic acid is more effectively utilized in copolymerization with other vinyl monomers. This approach allows for the incorporation of its functional groups into a variety of polymer structures, creating materials with tailored hydrophilic, thermal, and mechanical properties.

N-substituted maleamic acids and their derivatives readily copolymerize with acrylic monomers. The resulting copolymers combine the properties of both monomer units.

With Acrylamide (B121943) and Acrylic Acid: A study on N-allyl maleamic acid (AMA) demonstrated that it efficiently copolymerizes with both acrylamide and acrylic acid using radical initiation. itu.edu.trresearchgate.nettandfonline.com In these systems, AMA acts as a crosslinker, leading to the rapid formation of hydrogels. itu.edu.trresearchgate.net The crosslinking efficiency was found to be temperature-dependent, increasing from less than 10% at 0°C to 40-60% at 65°C. itu.edu.trresearchgate.nettandfonline.com This suggests that this compound could similarly be copolymerized to produce functional hydrogels. Copolymers of maleic acid and acrylic acid are well-established and are typically prepared in aqueous solutions using persulfate initiators. google.comgoogle.com

With Hydroxyethyl (B10761427) Methacrylate (B99206) (HEMA): The copolymerization of N-phenylmaleimide with HEMA has been studied, revealing that the resulting copolymers exhibit high thermal stability and specific melting behaviors due to hydrogen bonding between the hydroxyl groups of HEMA and the imide groups. researchgate.net A similar interaction would be expected in copolymers of this compound and HEMA, leveraging the hydroxyl and carboxyl groups of the maleamic acid unit. Interpenetrating polymer networks (IPNs) have also been successfully synthesized from acrylic acid and HEMA, creating hydrogels with high swelling capacity that is dependent on pH and temperature. rsc.org

| Maleamic Acid/Derivative | Comonomer | Key Finding | Resulting Polymer Type |

|---|---|---|---|

| N-allyl maleamic acid (AMA) | Acrylamide | AMA acts as an efficient, temperature-dependent crosslinker. itu.edu.trresearchgate.net | Hydrogel itu.edu.tr |

| N-allyl maleamic acid (AMA) | Acrylic Acid | Rapid gelation occurs via radical initiation. itu.edu.tr | Hydrogel itu.edu.tr |

| N-phenylmaleimide | Hydroxyethyl Methacrylate (HEMA) | Resulting copolymer has high thermal stability due to H-bonding. researchgate.net | Linear Copolymer researchgate.net |

| Maleic Acid | Acrylic Acid | Forms water-soluble, flexible copolymers. google.com | Linear Copolymer google.com |

The functional groups of this compound—the polymerizable double bond, the carboxylic acid, and the hydroxyl group—make it a valuable monomer for creating complex polymeric architectures.

One of the most direct applications is in the formation of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. itu.edu.tr As demonstrated with N-allyl maleamic acid, N-substituted maleamic acids can be used as crosslinking agents in copolymerization with hydrophilic monomers like acrylamide and acrylic acid to produce these networks. itu.edu.trresearchgate.net

Furthermore, the pendant hydroxyl group on the this compound unit provides a reactive site for post-polymerization modification. This functionality is analogous to that of widely used monomers like HEMA and N-Hydroxyethyl acrylamide (HEAA). nih.govrsc.orgrsc.org For example, macromonomers can be created where polymer chains are grown from the hydroxyl group via ring-opening polymerization; these macromonomers can then be copolymerized through their vinyl groups to form graft copolymers. nih.govrsc.org This strategy allows for the synthesis of amphiphilic copolymers capable of self-assembling into nanoparticles. nih.govrsc.org Additionally, the maleamic acid moiety can be grafted onto existing polymer backbones, as demonstrated by the functionalization of a styrene-butadiene-styrene block copolymer with N-carbamyl maleamic acid, which modified the surface properties of the material. researchgate.net

Incorporation into Complex Polymeric Architectures

Formation of Hydrogels (e.g., Poly(Hydroxyethyl methacrylate/Maleamic acid) Hydrogel)

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids. The incorporation of maleamic acid units into hydrogel structures can introduce pH-sensitivity and provide sites for further functionalization.

A notable example is the synthesis of a novel Poly(Hydroxyethyl methacrylate/Maleamic acid) (p(HEMA/MALA)) hydrogel. This hydrogel was synthesized through ⁶⁰Co-γ induced copolymerization of 2-hydroxyethyl methacrylate (HEMA) and maleamic acid. cabidigitallibrary.orgwanfangdata.com.cnresearchgate.net Characterization using Fourier Transform Infrared (FTIR) spectroscopy and Thermogravimetric Analysis (TGA) confirmed the successful copolymerization of the two monomers. cabidigitallibrary.orgwanfangdata.com.cn The resulting hydrogel demonstrated potential for environmental applications, such as the removal of heavy metal ions from aqueous solutions. cabidigitallibrary.orgresearchgate.net The adsorption mechanism was found to involve chelation by the amino groups and ion-exchange with the carboxylic acid groups present in the maleamic acid units. cabidigitallibrary.orgwanfangdata.com.cn

The properties of such hydrogels can be tuned by varying the monomer feed compositions. For instance, in related systems using maleic anhydride (B1165640) copolymers crosslinked with polyethylene (B3416737) glycol, the nature of the comonomer was found to significantly influence the mechanical properties, swelling behavior, and thermal stability of the resulting hydrogels. nih.gov

Synthesis of Polyampholytes

Polyampholytes are polymers that contain both acidic and basic monomeric units. These materials exhibit unique solution properties, such as sensitivity to pH and ionic strength, making them valuable for applications like drug delivery and separation processes.

The synthesis of regular polyampholytes can be achieved through the radical copolymerization of maleic acid (a structural precursor to maleamic acid) with amine-containing monomers, such as allyl amine or diallyl amine derivatives. bohrium.com This process results in alternating copolymers that are largely water-soluble. bohrium.com The rate of this alternating copolymerization is influenced by the molar ratio of the comonomers. bohrium.com The resulting polyampholytes are thermally stable and can be cross-linked by tempering to form water-insoluble materials. bohrium.com By incorporating both the acidic carboxyl group from the maleic acid unit and a basic amine group from a comonomer, a zwitterionic structure is created along the polymer chain, defining its polyampholytic character.

Controlled/Living Polymerization Techniques (e.g., RAFT Polymerization)

Controlled/living polymerization techniques enable the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile method that can be applied to a wide range of monomers.

While the direct RAFT polymerization of this compound is not extensively documented, studies on structurally related monomers provide insight into its potential. The direct RAFT-mediated copolymerization of maleic acid with styrene has been successfully demonstrated. nih.gov This process allows for the synthesis of non-alternating poly(styrene-co-maleic acid) with tunable compositions. nih.gov However, the polymerization of monomers containing acidic protons, such as maleic acid, can present challenges, sometimes leading to an increase in dispersity as the reaction progresses. nih.gov

The general principle of RAFT polymerization involves a conventional radical initiator and a RAFT agent (a thiocarbonylthio compound). The process allows polymer chains to grow in a controlled manner through a sequence of addition-fragmentation equilibria. nih.gov The choice of RAFT agent and reaction conditions is crucial for achieving good control over the polymerization of functional monomers. sigmaaldrich.com For instance, the RAFT polymerization of acrylic acid-maleic anhydride copolymers has been achieved in an aqueous phase, yielding polymers with controlled molecular weights and distributions. google.com These findings suggest that with appropriate optimization of the RAFT agent and conditions, the controlled polymerization of maleamic acid-containing monomers is feasible, opening pathways to advanced polymer architectures.

Post-Polymerization Modification and Derivatization

Post-polymerization modification is a powerful strategy for introducing functional groups onto a pre-formed polymer backbone. This approach allows for the synthesis of functional polymers that might be inaccessible through direct polymerization of the corresponding functional monomer.

Functionalization of Polymeric Backbones Containing Maleamic Acid Units

The most common method for incorporating maleamic acid units into a polymer is not by polymerizing a maleamic acid monomer, but by modifying a polymer that contains maleic anhydride units. Copolymers of maleic anhydride, such as poly(styrene-co-maleic anhydride) (SMA), are widely used as precursor backbones. sciopen.comresearchgate.netajchem-a.com

The anhydride rings along the polymer chain are highly reactive towards nucleophiles, particularly primary amines. The reaction of a maleic anhydride-containing copolymer with a primary amine, such as ethanolamine (B43304), results in the ring-opening of the anhydride to form a maleamic acid unit. ajchem-a.com This amidation reaction is typically efficient and can proceed to high conversions under mild conditions. ajchem-a.com

This strategy offers a versatile platform for creating a library of functional polymers. By selecting different primary amines, a wide variety of side-chain functionalities can be introduced. For example, reacting poly(styrene-co-maleic anhydride) with 2-amino ethyl benzoate introduces ester groups, which can alter the polymer's thermal properties. ajchem-a.com This method allows for the precise control over the type and density of functional groups along the polymer backbone.

| Precursor Polymer | Modifying Agent (Amine) | Resulting Functional Unit | Reference |

|---|---|---|---|

| Poly(styrene-co-maleic anhydride) | Ammonia | Styrene-maleamic acid | researchgate.net |

| Poly(maleic anhydride-co-methyl methacrylate) | 2-Amino ethyl benzoate | Maleamic acid ethyl benzoate ester | ajchem-a.com |

| Poly(isobutylene-alt-maleic anhydride) | Amine-terminated poly(ethylene glycol) | Maleamic acid with PEG side-chain | tandfonline.com |

Cyclodehydration to Maleimide (B117702) Derivatives in Polymer Systems

Polymers containing maleamic acid units can undergo a further transformation known as cyclodehydration or imidization. This reaction involves the removal of a water molecule from the maleamic acid group to form a five-membered maleimide ring. This conversion significantly alters the chemical and physical properties of the polymer, often increasing its thermal stability and changing its solubility.

The conversion of the maleamic acid to the maleimide can occur during thermal processing or can be induced chemically. The resulting polymaleimides are known for their high durability and resistance to various environmental factors. nih.gov

The cyclodehydration of maleamic acid units to maleimides can be achieved through two primary methods: thermal imidization and chemical imidization.

Thermal Imidization: This method involves heating the poly(maleamic acid) to elevated temperatures, often in the range of 150-200°C or higher. The heat provides the necessary energy to drive off water and facilitate ring closure. However, this method can sometimes lead to side reactions or degradation if the temperatures are too high.

Chemical Imidization: A more common and often milder method involves the use of chemical dehydrating agents. A standard reagent for this transformation is acetic anhydride, frequently used in combination with a base catalyst such as sodium acetate (B1210297) or a tertiary amine like pyridine. The reaction proceeds by forming a mixed anhydride intermediate, which then undergoes ring closure to form the imide. This chemical approach typically allows for lower reaction temperatures and can lead to higher degrees of imidization with fewer side products. nih.gov For example, the synthesis of N-(2-acetoxy-ethyl-)maleimide from N-(2-hydroxyethyl-)maleamic acid is achieved by treatment with acetic anhydride in a boiling solvent. nih.gov

| Method | Reagents/Conditions | Description | Reference |

|---|---|---|---|

| Thermal | High Temperature (e.g., 150-200°C) | Direct heating drives the cyclodehydration reaction. | |

| Chemical | Acetic Anhydride, Sodium Acetate | A common combination of a dehydrating agent and a catalyst for efficient ring closure at moderate temperatures. | nih.gov |

| Chemical | Acetic Anhydride, Pyridine | Another effective system where pyridine acts as a base catalyst for the dehydration reaction. | google.com |

Polymer Properties and Structural Characterization in Relation to this compound Content

The incorporation of this compound into a polymer backbone significantly influences its physicochemical properties. A thorough structural characterization is essential to understand the relationship between the monomer content and the final polymer's molecular architecture and behavior in solution. This section focuses on the analytical techniques used to determine the molecular weight distribution and the conformational properties of polymers containing this compound.

Molecular Weight Distribution and Polydispersity (e.g., GPC, MALDI-TOF MS)

The molecular weight distribution (MWD) and polydispersity index (PDI) are critical parameters that dictate the mechanical and bulk properties of a polymer. These are commonly determined using Gel Permeation Chromatography (GPC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

MALDI-TOF MS offers a complementary and more detailed view of the MWD, especially for polymers with lower polydispersity. This technique can resolve individual polymer chains, providing absolute molecular weights of oligomers and information about end-group structures. In a study on the polymerization of N-(2-acetoxy-ethyl-)maleimide, a derivative of this compound, MALDI-TOF MS was used to characterize the resulting polymer. The mass spectrum revealed a distribution of polymeric ions, with mass signals separated by intervals corresponding to the mass of the repeating monomer unit. This allowed for the determination of the chain lengths of the polymer species present. For example, the spectrum of poly-[(N-2-acetoxy-ethyl-)maleimide] showed mass signals for polymeric ions distributed between m/z 2000 and 15,000, with the intervals between peaks corresponding to the mass of one repeating unit (183.16 m/z). The maximum intensity was observed around m/z 4334, which corresponds to a chain of approximately 23 repeating units.

Table 1: Illustrative MALDI-TOF MS Data for a Polymer Derived from a Monomer Structurally Related to this compound

| m/z (Daltons) | Corresponding Number of Repeating Units |

| 2133 | ~11 |

| 4334 | ~23 |

| >15000 | >70 |

This interactive table is based on data for poly-[(N-2-acetoxy-ethyl-)maleimide] and serves as an example of the type of data obtained from MALDI-TOF MS analysis.

Conformational Analysis of Polymers

The conformation of a polymer chain in solution is influenced by factors such as its chemical structure, solvent quality, pH, and ionic strength. For polymers containing this compound, the presence of both a carboxylic acid and a hydroxyl group in each repeating unit is expected to impart significant conformational sensitivity to changes in the solution environment.

Studies on analogous polymer systems, such as poly(maleic anhydride-alt-styrene) modified with amino acids to introduce amic acid functionalities, have demonstrated that these polymers exhibit significant conformational changes in response to pH and ionic strength. At acidic pH, the carboxylic acid groups are protonated, leading to a more compact, collapsed conformation due to intramolecular hydrogen bonding. As the pH increases, the carboxylic acid groups deprotonate, resulting in electrostatic repulsion between the carboxylate anions along the polymer chain. This repulsion leads to a more extended, uncoiled conformation.

The hydroxyl groups originating from the this compound units can also participate in hydrogen bonding, both intramolecularly and with the solvent (particularly in aqueous media). This can further influence the polymer's conformation and solubility.

Molecular dynamics simulations on related systems have corroborated these findings, showing a compact structure at low pH and a more extended conformation at neutral pH. The accessibility of the functional groups to the solvent is also affected by these conformational changes. It is reasonable to infer that polymers incorporating this compound would exhibit similar pH-responsive conformational behavior.

Table 2: Expected Conformational Behavior of Polymers Containing this compound in Aqueous Solution

| Condition | Predominant Functional Group State | Expected Polymer Conformation | Driving Forces |

| Acidic (low pH) | -COOH (protonated) | Compact, coiled | Intramolecular hydrogen bonding |

| Neutral/Basic (high pH) | -COO- (deprotonated) | Extended, uncoiled | Electrostatic repulsion between carboxylate groups |

This interactive table illustrates the anticipated conformational response of a polymer with this compound units to changes in pH.

Advanced Spectroscopic and Analytical Characterization

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained.

Characteristic Absorption Bands for N-(2-Hydroxyethyl)maleamic Acid

The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its constituent functional groups. While specific experimental data for this compound is not widely published, the characteristic bands can be inferred from the closely related maleamic acid and by considering the contribution of the N-(2-hydroxyethyl) group.

Key expected absorption bands include a broad O-H stretch from the carboxylic acid and the alcohol, N-H stretching from the amide, C=O stretching from both the carboxylic acid and the amide (Amide I band), and N-H bending (Amide II band). The carbon-carbon double bond of the maleate (B1232345) backbone will also exhibit a characteristic C=C stretching vibration.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| O-H (Carboxylic Acid & Alcohol) | Stretching | 3500-2500 (broad) |

| N-H (Amide) | Stretching | 3400-3200 |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 |

| C=O (Amide I) | Stretching | 1680-1630 |

| N-H (Amide II) | Bending | 1640-1550 |

| C=C (Alkenyl) | Stretching | 1640-1600 |

| C-O (Alcohol) | Stretching | 1260-1000 |

| C-N | Stretching | 1400-1000 |

Analysis of Functional Groups and Reaction Completion

IR spectroscopy is instrumental in monitoring the synthesis of this compound, which is typically prepared by the reaction of maleic anhydride (B1165640) with ethanolamine (B43304). The progress of the reaction can be followed by observing the disappearance of the characteristic anhydride C=O stretching bands (typically two bands around 1850 and 1780 cm⁻¹) and the appearance of the amide and carboxylic acid bands of the product. The presence of the broad O-H and distinct amide N-H and C=O bands in the final product spectrum confirms the successful ring-opening of the anhydride and the formation of the maleamic acid derivative.

Furthermore, IR spectroscopy can be used to monitor the potential cyclization of this compound to N-(2-Hydroxyethyl)maleimide, a common subsequent reaction. This transformation would be indicated by the disappearance of the carboxylic acid O-H and amide N-H bands and the appearance of the characteristic imide C=O stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation and purity assessment of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound will show distinct signals for each type of proton in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. Predicted ¹H NMR data from the Human Metabolome Database suggests the following approximate chemical shifts in D₂O. scbt.com

Predicted ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH=CH- (Olefinic) | 6.2 - 6.5 | d, d (AB quartet) | 2H |

| -CH₂-OH (Hydroxyethyl) | ~3.7 | t | 2H |

| -N-CH₂- (Hydroxyethyl) | ~3.4 | t | 2H |

| -OH (Alcohol) | Variable | s (broad) | 1H |

| -COOH (Carboxylic Acid) | Variable | s (broad) | 1H |

| -NH- (Amide) | Variable | s (broad) | 1H |

d: doublet, t: triplet, s: singlet. Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. Based on known values for maleamic acid and related structures, the following chemical shifts can be anticipated for this compound. bas.bg

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 168 - 172 |

| C=O (Amide) | 166 - 170 |

| -CH=CH- (Olefinic) | 130 - 135 |

| -CH₂-OH (Hydroxyethyl) | ~60 |

| -N-CH₂- (Hydroxyethyl) | ~42 |

Chemical shifts are approximate and can vary based on solvent and concentration.

Application in Structural Elucidation and Purity Assessment

NMR spectroscopy is a definitive method for confirming the structure of this compound. The combination of ¹H and ¹³C NMR data, including chemical shifts, signal integrations, and coupling patterns, allows for the unambiguous assignment of all protons and carbons in the molecule. scbt.com

Furthermore, NMR is a powerful tool for assessing the purity of a sample. The presence of signals corresponding to impurities, such as unreacted starting materials (maleic anhydride or ethanolamine) or side products (N-(2-Hydroxyethyl)maleimide), can be readily detected. The relative integration of the signals allows for the quantification of these impurities, providing a precise measure of the purity of the this compound sample.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Soft ionization techniques are particularly suited for this polar and potentially thermally labile molecule.

Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique well-suited for polar and thermally unstable organic compounds like this compound. nih.govnih.gov In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.orgumd.edu This process causes the sample molecules to be sputtered into the gas phase and ionized with minimal fragmentation. libretexts.org

For this compound (molecular weight: 159.14 g/mol ), FAB-MS is expected to produce prominent quasi-molecular ions. wikipedia.org In positive ion mode, the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of approximately 160.15. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected at an m/z of about 158.13. creative-proteomics.com The presence of these ions confirms the molecular weight of the compound.

Although FAB is a soft ionization method, some fragmentation can occur, providing valuable structural information. libretexts.org Expected fragmentation patterns for this compound would involve the cleavage of the amide bond, the ether linkage, or the loss of small neutral molecules like water or carbon dioxide. Analyzing these fragment ions allows for the unambiguous confirmation of the compound's connectivity and functional groups.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of synthetic polymers. rsc.org It provides information on the absolute molecular weight distribution, the mass of repeating units, and the structure of end-groups. waters.com While this compound is a small molecule, it can be used as a monomer or a functionalizing agent in polymerization reactions. For instance, its maleimide (B117702) functionality can react with thiol-terminated polymers in a thiol-ene reaction to form well-defined polymer conjugates. nih.gov

In the analysis of a polymer functionalized with this compound, MALDI-TOF MS can verify the success of the conjugation by confirming the mass addition of the this compound unit to the polymer chain. sigmaaldrich.com The technique provides spectra showing a distribution of polymer chains, where each peak corresponds to a different number of repeating monomer units (n-mers). nih.gov

From the spectrum, key parameters of the polymer's molecular weight distribution can be calculated:

Number-average molecular weight (Mₙ)

Weight-average molecular weight (Mₙ)

Dispersity (Đ = Mₙ/Mₙ)

A narrow dispersity (Đ close to 1.0) indicates a high degree of uniformity in the polymer chain lengths. waters.comsigmaaldrich.com The selection of an appropriate matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB)) and cationizing agent is crucial for achieving optimal ionization and reliable results. nih.govfrontiersin.org

Chromatographic Techniques

Chromatographic methods are fundamental for separating this compound from impurities or analyzing its derivatives.

Thin Layer Chromatography (TLC) is a rapid, simple, and effective method for assessing the purity of this compound. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. wisc.edu

For a polar and acidic compound like this compound, a suitable stationary phase is silica (B1680970) gel (SiO₂), which is itself polar and slightly acidic. chemistryhall.comsilicycle.com The mobile phase, or eluent, is typically a mixture of organic solvents. A common starting point for separating polar compounds is a mixture of a less polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). libretexts.org Given the carboxylic acid and alcohol functional groups in this compound, its polarity is significant.

To achieve good separation and prevent streaking, which can occur with acidic compounds, a small amount of a slightly more polar or acidic component, such as acetic acid or methanol, may be added to the eluent. libretexts.orgorgchemboulder.com

Hypothetical TLC Data for Purity Assessment:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ plate |

| Mobile Phase | Ethyl Acetate / Hexane / Acetic Acid (e.g., 7:3:0.1 v/v/v) |

| Visualization | UV light (254 nm) and/or staining (e.g., potassium permanganate) |

| Expected Rf | A single, well-defined spot. The Rf value (retention factor) would be less than 1, indicating its polarity. Impurities would appear as separate spots with different Rf values. |

The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value under specific conditions and helps in identifying the compound and assessing its purity. wisc.edu

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For the analysis of derivatives of this compound, reversed-phase HPLC (RP-HPLC) is often the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

Derivatization of this compound might be performed to enhance its detectability or improve its chromatographic behavior. For example, the carboxylic acid or hydroxyl group could be esterified, or the maleimide double bond could be reacted with a thiol-containing chromophore or fluorophore.

The analysis of these derivatives by HPLC would involve:

Column: A reversed-phase column (e.g., C18 or C8).

Mobile Phase: A gradient or isocratic elution using a mixture of buffered aqueous solution and an organic modifier like acetonitrile.

Detection: UV-Vis detection is common, monitoring at a wavelength where the derivative absorbs strongly. If a fluorescent tag is used, a fluorescence detector would provide high sensitivity and selectivity.

The retention time of the derivative under specific HPLC conditions serves as an identifying characteristic. By creating a calibration curve with standards of known concentration, HPLC can be used for the precise quantification of the derivative in a sample.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is used to confirm the empirical formula and verify the purity of a synthesized compound. For this compound, the molecular formula is C₆H₉NO₄.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements. This theoretical data is then compared against the experimental values obtained from an elemental analyzer. A close agreement between the theoretical and experimental values provides strong evidence for the compound's identity and purity.

Table of Theoretical vs. Experimental Elemental Composition for this compound (C₆H₉NO₄)

| Element | Atomic Weight | Number of Atoms | Total Mass | Theoretical % | Experimental % |

| Carbon (C) | 12.011 | 6 | 72.066 | 45.28% | (Sample Data) |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 5.70% | (Sample Data) |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.80% | (Sample Data) |

| Oxygen (O) | 15.999 | 4 | 63.996 | 40.21% | (Sample Data) |

| Total | 159.141 | 100.00% |

The experimental values are expected to be within ±0.4% of the theoretical values for a pure sample. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Applications and Material Science Research

Role in the Synthesis of Functional Monomers and Polymers

The compound serves as a critical starting point for creating monomers that are subsequently used to build high-performance polymers with tailored properties.

N-(2-Hydroxyethyl)maleamic acid is the direct chemical precursor to N-(2-Hydroxyethyl)maleimide (HEMI), a maleimide (B117702) derivative featuring a reactive hydroxyl group. sigmaaldrich.comtcichemicals.com This transformation is a key step in developing maleimide-functionalized materials. HEMI is utilized in various polymerization processes. For example, it can be used as an initiator in the ring-opening polymerization of δ-valerolactone and in the one-pot synthesis of bio-based polyurethane-imides. sigmaaldrich.com It is also employed in the synthesis of multifunctional oligoester resins where maleimides act as end groups. sigmaaldrich.com The maleimide group provides a site for cross-linking and further chemical modification, making these materials valuable in advanced composites and electronics. sigmaaldrich.comsigmaaldrich.com

The structural elements of this compound are highly relevant to the design of self-healing materials. The hydroxyl (-OH) group can form strong hydrogen bonds, which is a common mechanism for creating non-covalent, reversible cross-links in a polymer network. mdpi.com These reversible bonds can break upon damage and reform under specific stimuli, such as heat, effectively "healing" the material. neicorporation.com Materials like poly(2-hydroxyethyl methacrylate) (PHEMA), which also contain hydroxyl groups, are noted as excellent candidates for self-healing agents. mdpi.com The maleimide group, formed from the maleamic acid, can participate in reversible reactions, further contributing to the healing capability. This intrinsic self-healing ability is crucial for extending the service life of coatings and reducing maintenance costs. nih.govbwise.kr

The double bond within the maleimide ring (derived from this compound) is reactive towards free radicals generated by UV light, making it an ideal functional group for UV-curable systems. google.com These systems polymerize or "cure" rapidly upon exposure to UV radiation, forming a solid, cross-linked film. This technology is widely used for coatings, inks, and adhesives. The hydroxyl group on the molecule allows it to be easily incorporated into various polymer backbones, such as polyurethanes and polyesters, similar to how 2-hydroxyethyl acrylate (B77674) (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA) are used to create UV-curable resins. radtech.orgnih.govnih.gov This dual functionality enables the creation of custom oligomers that can be cured quickly at low temperatures, which is advantageous for heat-sensitive substrates. google.com

Polymeric Adsorbents and Separations

Polymers derived from or functionalized with this compound possess active sites capable of binding with various substances, making them suitable for separation and purification processes.

The functional groups of this compound—carboxyl, amide, and hydroxyl—are effective at chelating heavy metal ions. When this compound is polymerized, these groups become part of a larger network, creating an adsorbent material capable of removing toxic metal ions such as lead (Pb²⁺), copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺) from water. nih.govmdpi.com Hydrogels synthesized from monomers containing hydroxyl and acylamino groups have demonstrated effective adsorption of heavy metals. nih.gov The porous structure of these polymeric adsorbents provides a large surface area, maximizing contact with the contaminated solution and enhancing the efficiency of metal ion removal. nih.govmdpi.com

The performance of polymeric adsorbents is evaluated by studying their adsorption kinetics and thermodynamics. Research on analogous functional polymers reveals that the adsorption of heavy metal ions often follows the pseudo-second-order kinetic model. nih.govbibliotekanauki.plmdpi.comnih.gov This indicates that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and metal ions.

The equilibrium of the adsorption process is frequently described by the Langmuir isotherm model. nih.govmdpi.comnih.gov This model assumes that adsorption occurs as a monolayer on a surface with a finite number of identical and equivalent sites. Thermodynamic studies often show that these adsorption processes are spontaneous (negative Gibbs free energy, ΔG°) and can be either endothermic (heat is absorbed) or exothermic (heat is released), depending on the specific polymer and metal ion interaction. bibliotekanauki.plnih.govimpactfactor.org For example, the adsorption of Pb²⁺ and Cu²⁺ onto a functionalized hydrogel was found to follow Langmuir monolayer adsorption and a pseudo-second-order rate equation. nih.gov

| Metal Ion | Adsorbent Type | Kinetic Model | Isotherm Model | Thermodynamic Nature | Reference |

|---|---|---|---|---|---|

| Pb²⁺, Cu²⁺ | Functionalized Hydrogel | Pseudo-second-order | Langmuir | Temperature-Independent | nih.gov |

| Zn(II), Ni(II) | Poly(azomethinethioamide) Resin | Pseudo-second-order | Freundlich | Spontaneous, Exothermic | bibliotekanauki.pl |

| Al³⁺, Zn²⁺, Mg²⁺ | Cation Exchange Resin | Pseudo-second-order | Langmuir | Spontaneous, Endothermic | mdpi.com |

| Zn(II) | Attapulgite Clay | Pseudo-second-order | Freundlich | Spontaneous, Endothermic | impactfactor.org |

Heavy Metal Ion Adsorption from Aqueous Solutions

Bioconjugation and Prodrug Systems

This compound and its derivatives are valuable components in the design of bioconjugates and prodrugs, primarily due to the unique pH-sensitive nature of the maleamic acid linkage.

Utilization as a Linker in Polymer-Drug Conjugates

Maleic acid amide derivatives serve as pH-sensitive linkers in polymer-drug conjugates. uu.nl These systems are designed to carry a therapeutic agent, such as a chemotherapy drug, attached to a polymer backbone like polyethylene (B3416737) glycol (PEG) or N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers. nih.govnih.govmdpi.com The primary goal is to improve the drug's solubility, prolong its circulation time, and achieve targeted release at a specific site, such as a tumor. nih.gov The linker's role is to form a stable bond between the polymer and the drug during circulation in the bloodstream and then to cleave and release the drug in the desired acidic environment of cancer tissues. uu.nlnih.gov

A crucial requirement for an effective linker in a polymer-drug conjugate is stability at the physiological pH of blood, which is approximately 7.4. uu.nlresearchgate.net The amide bond within the maleamic acid structure is designed to be sufficiently stable at this pH. This stability ensures that the drug remains attached to its polymer carrier while circulating in the body, preventing premature release and minimizing off-target toxicity. uu.nlnih.gov This characteristic is essential for the conjugate to reach its target tissue intact. nih.gov

The key feature of maleamic acid linkers is their pH-dependent instability. While stable at pH 7.4, the amide bond is susceptible to hydrolysis under mildly acidic conditions (pH 5-6). uu.nl This pH range is characteristic of the microenvironment of solid tumors and the interior of cellular compartments like endosomes and lysosomes. uu.nl The cleavage mechanism is facilitated by the neighboring carboxylic acid group, which acts as an intramolecular catalyst, promoting the hydrolysis of the amide bond and releasing the attached drug. This targeted release mechanism enhances the therapeutic efficacy of the drug at the disease site while reducing systemic exposure. uu.nl

Table 2: Stability of Maleamic Acid Linker at Different pH Values

| Environment | Approximate pH | Linkage Stability | Outcome |

|---|---|---|---|

| Bloodstream | 7.4 | Stable | Drug remains conjugated to polymer |

| Tumor Microenvironment | 5.0 - 6.0 | Labile (Unstable) | Cleavage and release of active drug |

Data derived from findings on maleic acid amide derivatives. uu.nl

Reversible Modification of Biomolecules

Maleamic acids can undergo a process of reversible transamidation without the need for an external catalyst. nih.govresearchgate.net This means the amide bond can form and break under mild, room-temperature conditions, allowing for a dynamic equilibrium between the maleamic acid and its constituent amine and anhydride (B1165640) precursors. nih.govresearchgate.net This reversibility allows for the dynamic and switchable modification of biomolecules. By altering conditions such as pH, the covalent bond can be formed or reversed, making maleamic acids a useful tool in the field of dynamic combinatorial chemistry and for creating responsive biological systems. nih.govresearchgate.net

Considerations for Biocompatibility in Polymer Systems

Polymers such as poly(N-(2-hydroxyethyl)acrylamide) (polyHEAA) and copolymers of N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) are known for their excellent biocompatibility. nih.govnih.gov PolyHEAA, for instance, has been shown to create stable, antifouling coatings that resist the non-specific adsorption of proteins from blood plasma and prevent bacterial attachment. nih.gov Similarly, HPMA copolymers have a long history in the development of polymer-drug conjugates and have been found to have low immunogenicity. nih.govnih.gov The hydrophilic nature and non-fouling properties of these related polymers suggest that systems incorporating the N-(2-hydroxyethyl) moiety are likely to exhibit favorable biocompatibility profiles, which is essential for in vivo applications. mdpi.comnih.gov

Materials for Advanced Composites and Coatings

Role in Interfacial Adhesion and Compatibilization

In the realm of composite materials, the interface between the reinforcing filler and the polymer matrix is a critical determinant of the final properties of the material. A strong interface allows for efficient stress transfer from the matrix to the stronger and stiffer filler, leading to enhanced mechanical performance. Conversely, a weak interface results in poor performance and premature failure. This compound possesses the functional groups necessary to act as a coupling agent or compatibilizer, bridging the gap between dissimilar materials.

The carboxylic acid and hydroxyl groups of this compound can form strong covalent or hydrogen bonds with the surface of inorganic fillers such as glass fibers, silica (B1680970), or metal oxides, which often have hydroxyl groups on their surfaces. unileoben.ac.at At the same time, the maleamic acid portion can interact with the polymer matrix. This dual interaction can significantly improve the adhesion between the filler and the matrix.

While direct studies on this compound as a compatibilizer are limited, the principle is well-established with structurally related molecules, particularly maleic anhydride grafted polymers like maleated polyethylene (PE-g-MAH). nih.gov These compatibilizers have been shown to significantly improve the properties of immiscible polymer blends, such as those of polyethylene and polyamide. nih.gov The anhydride or carboxylic acid groups of the compatibilizer react with the amine end-groups of the polyamide, while the polyethylene portion of the molecule becomes entangled with the polyethylene matrix, effectively stitching the two phases together at the interface. nih.gov This leads to a finer and more stable morphology, and consequently, improved mechanical properties. nih.gov

The table below summarizes the effect of a compatibilizer on the mechanical properties of a polyethylene/polyamide blend, illustrating the potential impact of improved interfacial adhesion.

Table 1: Effect of a Compatibilizer on the Mechanical Properties of a Recycled Polyethylene/Polyamide (R-PE/R-PA) Blend

Data adapted from a study on polyethylene/polyamide blends compatibilized with maleic anhydride-grafted polyethylene (PE-g-MAH). nih.gov

Given its structure, this compound could theoretically be employed in a similar fashion, or even grafted onto polymer backbones to create novel compatibilizers. The presence of both a hydroxyl and a carboxylic acid group may offer even more versatile interaction capabilities than maleic anhydride alone.

Development of Stimuli-Responsive Materials

Stimuli-responsive materials, often referred to as "smart" materials, are designed to undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. rsc.org this compound is a prime candidate for the development of such materials due to its ionizable carboxylic acid group and its hydrophilic hydroxyl group. These features make it particularly suitable for the creation of pH-responsive hydrogels.

Hydrogels are crosslinked polymer networks that can absorb and retain large amounts of water. nih.gov When a hydrogel is composed of polymer chains containing acidic groups, such as the carboxylic acid group in this compound, its ability to swell is highly dependent on the pH of the surrounding medium. nih.gov At low pH, the carboxylic acid groups are protonated (-COOH) and the polymer chains are relatively neutral, leading to a collapsed, less swollen state. As the pH increases, the carboxylic acid groups deprotonate to form carboxylate ions (-COO-). The electrostatic repulsion between these negatively charged groups along the polymer chains forces the network to expand, resulting in a significant increase in swelling. nih.gov

While direct research on hydrogels from this compound is not yet prevalent, extensive studies on hydrogels made from structurally similar monomers, such as N-(2-hydroxyethyl) acrylamide (B121943) and acrylic acid, demonstrate this principle effectively. mdpi.comnih.gov Copolymers of these monomers exhibit significant pH-sensitivity, with their equilibrium swelling ratio changing dramatically with pH. mdpi.comnih.gov

The table below presents data on the pH-dependent swelling of a hydrogel composed of N-(2-hydroxyethyl) acrylamide and acrylic acid, which serves as a model for the expected behavior of a hydrogel based on this compound.

Table 2: pH-Dependent Swelling of a Poly(N-(2-hydroxyethyl) acrylamide-co-acrylic acid) Hydrogel

Data adapted from a study on pH-sensitive hydrogels. mdpi.comnih.gov

The ability to tune the swelling behavior of a material with pH opens up a wide range of applications, particularly in the biomedical field. For instance, such hydrogels could be used for targeted drug delivery, where a drug is encapsulated within the hydrogel and released at a specific site in the body with a particular pH, such as the intestines.

Computational and Theoretical Studies

Molecular Modeling and Simulation of N-(2-Hydroxyethyl)maleamic Acid

Molecular modeling and simulation techniques, including molecular mechanics (MM) and molecular dynamics (MD), are instrumental in understanding the three-dimensional structure and dynamic behavior of molecules. dtic.mil These methods treat molecules as a collection of atoms governed by a set of classical potential energy functions, known as a force field, which describes bond stretching, angle bending, torsional rotations, and non-bonded interactions. dtic.mil

The structure of this compound features several rotatable bonds, leading to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer. Conformational analysis aims to identify these stable structures and determine their relative energies.

Key conformational features of this compound include:

Cis-Trans Isomerism: The maleamic acid backbone contains a carbon-carbon double bond, which is typically in the cis configuration, inherited from the maleic anhydride (B1165640) precursor. The amide bond (CO-NH) can also exist in cis or trans conformations. Computational studies on similar secondary amides show that the trans conformation is generally more stable, but intramolecular interactions can favor the cis form.

Rotational Isomers (Rotamers): Rotation around the C-N, C-C, and C-O single bonds of the N-(2-hydroxyethyl) group leads to various rotamers. The orientation of the terminal hydroxyl group is particularly important as it dictates its ability to form intramolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: A significant stabilizing factor can be the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the amide carbonyl oxygen, or between the hydroxyl proton of the ethyl group and the amide or carboxyl oxygen atoms. nih.gov Studies on maleic acid itself confirm the presence of strong intramolecular hydrogen bonds. researchgate.netuniroma1.it

The relative energies of these conformers can be calculated to construct a potential energy landscape. This landscape reveals the most probable conformations the molecule will adopt and the energy barriers between them. For instance, DFT calculations on related molecules like 2-hydroxyethyl methacrylate (B99206) (HEMA) have confirmed the co-existence of multiple stable conformers in solution. unifi.it

Table 1: Predicted Stable Conformers of this compound

| Conformer Description | Key Dihedral Angles | Predicted Relative Energy (kcal/mol) | Stabilizing Interactions |

| Extended trans-Amide | C=C-C=O (~180°), O=C-N-H (~180°) | 0 (Reference) | Minimal steric hindrance |

| trans-Amide with Intramolecular H-Bond (Carboxyl-Amide) | C=C-C=O (~0°), O=C-N-H (~180°) | Low | O-H···O=C hydrogen bond |

| trans-Amide with Intramolecular H-Bond (Hydroxyl-Amide) | O=C-N-H (~180°), C-C-O-H (variable) | Low | O-H···O=C hydrogen bond |

| cis-Amide Conformation | O=C-N-H (~0°) | Higher | Potential steric clash, may be stabilized by specific H-bonds |

Note: The data in this table is illustrative and based on theoretical principles and analogies to similar molecules. Specific energy values would require dedicated quantum chemical calculations.

This compound possesses multiple functional groups capable of participating in hydrogen bonds: the carboxylic acid group (-COOH), the secondary amide group (-CONH-), and the primary hydroxyl group (-OH). These groups can act as both hydrogen bond donors and acceptors, leading to a rich network of intermolecular interactions in the condensed phase or in protic solvents. nih.govrsc.org

Hydrogen Bond Donors: Carboxyl O-H, Amide N-H, Hydroxyl O-H.

Hydrogen Bond Acceptors: Carboxyl C=O, Amide C=O, Hydroxyl -OH.

Molecular dynamics simulations can be used to study these interactions in detail. By simulating a single molecule in a solvent box (e.g., water), one can analyze the radial distribution functions between the molecule's functional groups and solvent molecules. unifi.it Such analyses on analogous molecules like HEMA show that the carbonyl and hydroxyl oxygen atoms are strongly involved in hydrogen bonding with water. unifi.it Similarly, simulations of maleic acid salts in water reveal the formation of robust hydrogen-bonded structures, such as dimers and trimers, mediated by the carboxylate groups. mdpi.com These interactions are crucial for determining properties like solubility and self-assembly.

Table 2: Potential Hydrogen Bonding Interactions for this compound

| Donor Group | Acceptor Group (Intra- or Intermolecular) | Interaction Type | Significance |

| Carboxyl O-H | Carboxyl C=O (Intermolecular) | Strong | Dimer formation, common in carboxylic acids. |

| Carboxyl O-H | Amide C=O (Intra- or Intermolecular) | Strong | Conformer stabilization, chain formation. nih.gov |

| Amide N-H | Carboxyl C=O (Intera- or Intermolecular) | Strong | Key interaction in peptide and polyamide structures. nih.gov |

| Amide N-H | Hydroxyl O (Intermolecular) | Moderate | Solvation and polymer network interactions. |

| Hydroxyl O-H | Amide C=O (Intra- or Intermolecular) | Moderate | Conformer stabilization, enhances hydrophilicity. unifi.it |

| Hydroxyl O-H | Carboxyl C=O (Intra- or Intermolecular) | Moderate | Contributes to solubility and network formation. |

Computational Polymer Science

Computational polymer science leverages modeling and simulation to predict the properties of polymers based on the structure of their constituent monomers. dtic.mil This predictive capability is invaluable for designing new materials with tailored characteristics.

While this compound is not a conventional monomer, its vinyl group (C=C) presents a site for addition polymerization. Predictive modeling can offer insights into its potential polymerization kinetics and mechanism. Computational methods can be used to model processes like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which has been successfully applied to similar functional monomers like HEMA. nih.govscienceopen.comrsc.org

Key aspects that can be modeled include:

Monomer Reactivity: Quantum calculations can determine the charge distribution and frontier molecular orbitals (HOMO/LUMO) of the monomer to predict its reactivity towards radical initiators and the growing polymer chain.

Side Reactions: The propensity for side reactions, such as cyclization or reactions involving the amide and hydroxyl groups, can be assessed by calculating the thermodynamics and kinetics of competing reaction pathways. For example, studies on HEMA polymerization have identified potential side reactions with certain RAFT agents. nih.gov

Once a polymer is formed, molecular dynamics simulations can be used to explore the structure and dynamics of the resulting polymer chains. youtube.com Using coarse-grained or all-atom models, simulations can predict macroscopic properties from molecular-level behavior.

Simulations of poly(this compound) could investigate:

Chain Conformation: The radius of gyration (Rg) can be calculated to quantify the size and shape of a single polymer chain in a vacuum or in different solvents. youtube.com The persistence length can also be determined to describe the stiffness of the polymer backbone.

Amorphous Morphology: For bulk polymer, MD simulations can generate realistic amorphous cell models. From these models, properties like the glass transition temperature (Tg) can be estimated by observing the change in density or mobility with temperature. Studies on poly(HEMA-co-maleic acid) networks have shown how the composition affects Tg. researchgate.net

Swelling Behavior: For hydrogels, simulations can model the absorption of water molecules and predict the equilibrium swelling ratio, providing insight into the material's affinity for water.

Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation for a Polymer

| Input Parameters | Simulation Details | Output Properties |

| Polymer chain length (DP) | Force Field (e.g., GAFF, OPLS) | Radius of Gyration (Rg) |

| Number of chains | Thermodynamic Ensemble (e.g., NVT, NPT) | End-to-end distance |

| Solvent model (if any) | Simulation Time & Timestep | Glass Transition Temperature (Tg) |

| Initial density | Temperature & Pressure | Swelling Ratio (for hydrogels) |

| Force field parameters | Boundary Conditions (e.g., Periodic) | Radial Distribution Functions |

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations to the Schrödinger equation, provide the most accurate and fundamental description of a molecule's electronic structure. wavefun.com Methods like Density Functional Theory (DFT) offer a good balance of accuracy and computational cost for molecules of this size. nih.govscispace.com

For this compound, quantum calculations can determine a wide range of properties:

Optimized Geometry: Finding the lowest energy structure by minimizing forces on all atoms. This provides precise bond lengths, bond angles, and dihedral angles.

Relative Energies: Calculating the energy difference between various conformers or isomers to determine their relative stability. nih.gov

Vibrational Frequencies: Calculation of the Hessian matrix yields vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm structural assignments. researchgate.net

Electronic Properties: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity and electronic excitability.

Spectroscopic Properties: NMR chemical shifts (¹H, ¹³C) can be calculated and compared to experimental data to validate the predicted structure. researchgate.netmdpi.com

Table 4: Properties of this compound Obtainable from Quantum Chemistry

| Property | Computational Method | Typical Basis Set | Significance |

| Optimized Molecular Geometry | DFT (e.g., B3LYP, M06-2X) | 6-31G(d,p), cc-pVTZ | Provides accurate bond lengths and angles. |

| Conformational Energies | DFT, MP2 | 6-311+G(d,p), aug-cc-pVTZ | Determines relative stability of isomers. |

| Vibrational Frequencies | DFT (e.g., B3LYP) | 6-31G(d,p) | Aids in interpretation of IR/Raman spectra. |

| HOMO/LUMO Energies | DFT, Time-Dependent DFT | 6-311+G(d,p) | Relates to reactivity and UV-Vis absorption. |

| NMR Chemical Shifts | DFT (GIAO method) | pcJ-n, 6-311+G(2d,p) | Assists in structure elucidation. researchgate.net |

| Partial Atomic Charges | Mulliken, NBO, AIM | 6-31G(d) | Helps understand electrostatic potential and reactivity. |

Electronic Structure and Reactivity Predictions

A thorough search of scholarly databases yields no specific studies focused on the electronic structure and reactivity predictions for this compound. Consequently, there is no published data on its frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental in predicting a molecule's reactivity towards electrophiles and nucleophiles. Furthermore, electrostatic potential maps, which illustrate the charge distribution and reactive sites within a molecule, have not been computationally generated for this compound.

Spectroscopic Data Correlation (e.g., IR, NMR)